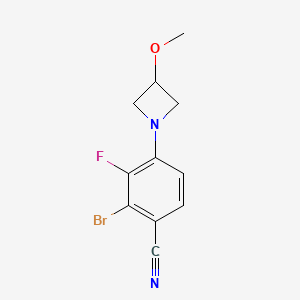![molecular formula C11H17ClN2OS B7048940 2-[(5-Chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide](/img/structure/B7048940.png)
2-[(5-Chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide is a chemical compound with a complex structure that includes a chlorinated thiophene ring and a butanamide backbone
Preparation Methods
The synthesis of 2-[(5-Chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide typically involves multiple steps. One common route starts with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then reacted with methylamine to form 5-chlorothiophen-2-yl)methylamine . The final step involves the coupling of this intermediate with 2,3-dimethylbutanoyl chloride under appropriate conditions to yield the target compound .
Chemical Reactions Analysis
2-[(5-Chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-Chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide involves its interaction with specific molecular targets. The chlorinated thiophene ring and the amide group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(5-Chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide stands out due to its unique combination of a chlorinated thiophene ring and a butanamide backbone. Similar compounds include:
5-Chlorothiophen-2-yl)methanamine: Lacks the butanamide group.
2-Chloro-5-(chloromethyl)thiophene: Lacks the amine and butanamide groups.
This uniqueness makes this compound a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methylamino]-2,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2OS/c1-7(2)11(3,10(13)15)14-6-8-4-5-9(12)16-8/h4-5,7,14H,6H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBKYHIFWDCLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)N)NCC1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-Bromothiophene-3-carbonyl)-(2,2-dimethylpropyl)amino]acetic acid](/img/structure/B7048861.png)
![2-[4-(pyridin-4-ylmethoxy)phenyl]-1H-benzimidazole](/img/structure/B7048866.png)
![N-(1,4-dioxan-2-ylmethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7048869.png)
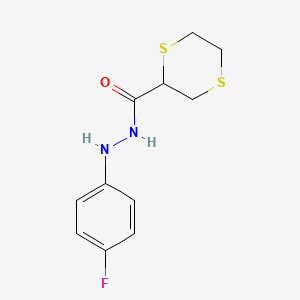
![2-N-[(1R,3S)-3-cyclopropylcyclohexyl]-3,4-dihydro-1H-isoquinoline-2,5-dicarboxamide](/img/structure/B7048898.png)
![N-methyl-4-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methoxy]benzamide](/img/structure/B7048901.png)
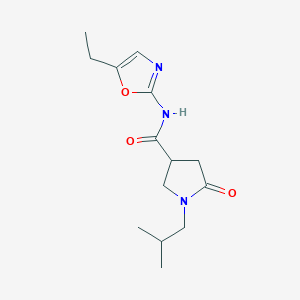
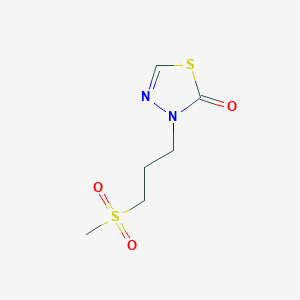
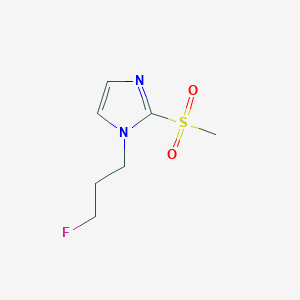
![1-[2-(4-Methylpyrazol-1-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7048926.png)
![(2R)-1-[(2-amino-3,5-dibromophenyl)methylamino]propan-2-ol](/img/structure/B7048928.png)
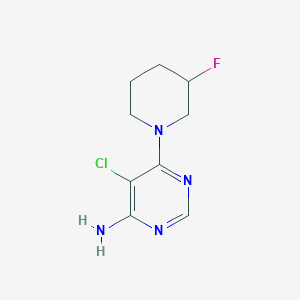
![N-[2-[(5-bromopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B7048947.png)
